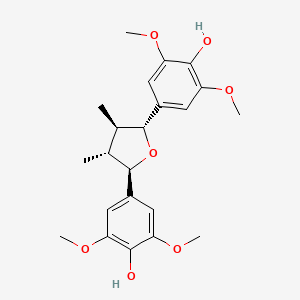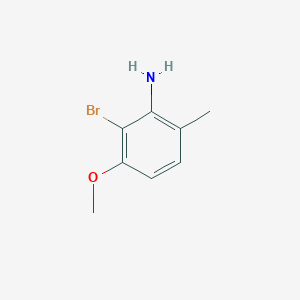
4,5-Diphenylfuran-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenylfuran-2,3-dicarboxylic acid is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with phenyl groups at the 4 and 5 positions, and carboxylic acid groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenylfuran-2,3-dicarboxylic acid typically involves the reaction of sulfur ylides with alkynes. One method includes the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates, which undergo a series of reactions including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination . This method provides a straightforward approach to obtaining polysubstituted furans with carboxylate groups.
Industrial Production Methods: The process may include steps such as esterification, crystallization, and solid-liquid separation to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenylfuran-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4,5-Diphenylfuran-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4,5-Diphenylfuran-2,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,5-Furandicarboxylic Acid: A related compound with carboxylic acid groups at the 2 and 5 positions, used in the production of bio-based polymers.
Furan-2,4-dicarboxylic Acid: Another similar compound with carboxylic acid groups at the 2 and 4 positions, also used in polymer synthesis.
Uniqueness: 4,5-Diphenylfuran-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H12O5 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4,5-diphenylfuran-2,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O5/c19-17(20)14-13(11-7-3-1-4-8-11)15(23-16(14)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) |
InChI Key |
QINOJGVGYUNQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


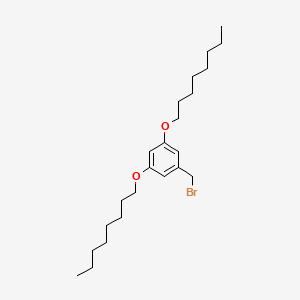

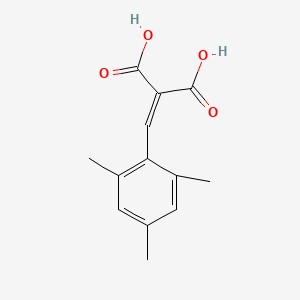

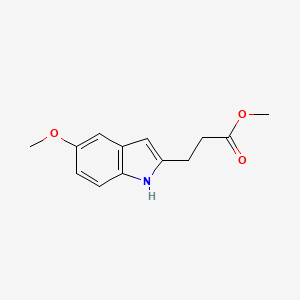


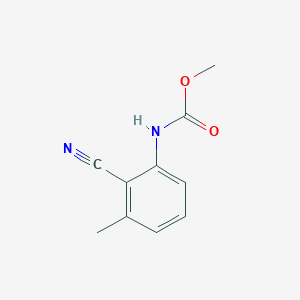


![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)

